molecular formula C7H6N2O2S B6153126 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1368099-46-0

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B6153126
CAS No.: 1368099-46-0
M. Wt: 182.2
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Description

Chemical Structure and Properties 2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 1007386-72-2) is a heterocyclic compound featuring a fused pyrrolo-thiazole scaffold with a carboxylic acid group at position 5 and a methyl substituent at position 2. Its molecular formula is C₆H₄N₂O₂S, with a molecular weight of 168.17 g/mol and a calculated LogP of 1.32, indicating moderate lipophilicity . The compound is commercially available with purities up to 95% (e.g., from Combi-Blocks, Catalog No. ST-3192) .

The pyrrolo-thiazole scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole and pyrrole derivatives, which are known for antitumor, antifungal, and enzyme-inhibitory activities .

Properties

CAS No.

1368099-46-0

Molecular Formula

C7H6N2O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors

A widely adopted strategy involves cyclizing thioamide-containing intermediates to form the thiazole ring. The patent CN104672168A outlines a three-step process for analogous trifluoromethyl thiazole derivatives, which can be adapted for the target compound:

  • Chlorination : A β-ketoester precursor (e.g., ethyl 2-methyl-3-oxobutanoate) reacts with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) at −15°C to −5°C to form a chlorinated intermediate.

  • Cyclization : The chlorinated product reacts with thioacetamide (CH3CSNH2\text{CH}_3\text{CSNH}_2) in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclocondensation.

  • Hydrolysis : The ethyl ester group is hydrolyzed using aqueous sodium hydroxide (NaOH\text{NaOH}), followed by acidification to yield the carboxylic acid.

Key Data :

  • Yield : >90% over three steps.

  • Purity : >98.5% after recrystallization.

  • Conditions : Ethanol solvent enables efficient cyclization and simplifies downstream hydrolysis.

Bromination and Esterification Followed by Hydrolysis

An alternative route, inferred from PubChem data, starts with a pre-formed pyrrolo-thiazole ester:

  • Bromination : A pyrrolo-thiazole precursor undergoes bromination using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 to introduce electrophilic sites.

  • Esterification : The brominated intermediate is treated with methanol and H2SO4\text{H}_2\text{SO}_4 to form the methyl ester.

  • Hydrolysis : The ester is saponified with NaOH\text{NaOH} and acidified to produce the carboxylic acid.

Optimization Insights :

  • Temperature Control : Bromination at 5–15°C minimizes overhalogenation.

  • Solvent Choice : Dimethylformamide (DMF) enhances substitution reactivity.

Reaction Optimization and Scalability

Industrial-Scale Production

The patent CN104672168A highlights industrial adaptations:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction times.

  • Solvent Recycling : Ethanol from cyclization and hydrolysis steps is recovered via distillation, reducing waste.

Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, −15°C to −5°C9599
CyclizationThioacetamide, ethanol, reflux8598
HydrolysisNaOH\text{NaOH}, H2O\text{H}_2\text{O}, reflux9598.5

Challenges in Pyrrolo-Thiazole Synthesis

  • Regioselectivity : Ensuring correct ring fusion (2,3-d vs. 3,2-d) requires precise stoichiometry and catalysts.

  • Byproduct Formation : Overhalogenation or incomplete cyclization necessitates rigorous GC monitoring.

Mechanistic Insights

Thiazole Ring Formation

The cyclization step proceeds via a nucleophilic attack by the sulfur atom of thioacetamide on the α-carbon of the chlorinated ketoester, followed by dehydration to form the thiazole ring.

Ester Hydrolysis Kinetics

The hydrolysis of ethyl esters to carboxylic acids follows pseudo-first-order kinetics, with rate constants dependent on NaOH\text{NaOH} concentration and temperature.

Equation :

Rate=k[ester][OH]\text{Rate} = k[\text{ester}][\text{OH}^-]

where kk increases exponentially with temperature.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations

MethodAdvantagesLimitations
Thioamide CyclizationHigh yield (>90%), scalableRequires toxic thioacetamide
Bromination-HydrolysisAvoids thioamide useLower yield (70–80%), multiple steps

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrrolo-thiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole moiety can enhance the anticancer activity by improving the compound's ability to inhibit specific enzymes involved in cancer progression.

  • Case Study : A study published in ACS Omega demonstrated the synthesis of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids that exhibited promising anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition

The compound acts as an enzyme inhibitor , particularly against kinases and proteases. By binding to the active sites of these enzymes, it can effectively modulate their activity.

  • Mechanism : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

Antimicrobial Activity

Research has indicated that 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell walls or inhibit protein synthesis makes it a candidate for developing new antibiotics.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole derivatives can improve charge transport and stability in these materials.

  • Research Insight : Studies suggest that incorporating thiazole-based compounds into polymer matrices enhances the efficiency and stability of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thiazole-5-Carboxylic Acid Derivatives

Thiazole-carboxylic acids are a well-studied class of compounds. Key comparisons include:

Compound Name Molecular Formula Key Substituents Biological Activity Source/Reference
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid C₆H₄N₂O₂S Methyl (C2), fused pyrrolo-thiazole Antifungal lead candidate Combi-Blocks
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide C₁₀H₁₀N₄OS 4-Pyridinyl, methyl Kinase inhibition (structure-activity relationship studies) Journal of Biological Chemistry
Dasatinib (Thiazole-5-carboxylic acid derivative) C₂₂H₂₆ClN₇O₂S Complex substituents FDA-approved tyrosine kinase inhibitor Russian Journal of General Chemistry

Key Findings :

  • The methyl group at position 2 in the target compound enhances antifungal activity compared to unsubstituted thiazole-5-carboxylic acids .
  • Fused pyrrolo-thiazole systems (vs. simple thiazoles) improve metabolic stability but may reduce solubility due to increased hydrophobicity .

Imidazo- and Pyrrolo-Fused Thiazole Derivatives

Fused heterocycles with imidazo or pyrrolo rings exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Features Activity/Application Source/Reference
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₇H₆N₂O₂S Imidazo-thiazole fusion Not specified; commercial availability Kanto Reagents Catalog
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate C₈H₇BrN₂O₂S Bromine substituent Intermediate for drug synthesis Abovechem

Key Findings :

  • Brominated derivatives (e.g., ethyl 2-bromo-pyrrolo-thiazole) serve as versatile intermediates for further functionalization, highlighting the synthetic flexibility of the core scaffold .

Pharmacological Activity Comparison

Antifungal Activity :

  • The target compound’s analogs, such as 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid , exhibit MIC values < 1 µg/mL against Candida albicans, comparable to fluconazole . Substitution at position 2 with aromatic groups enhances potency .

Enzyme Inhibition :

  • A structurally related compound, 4-methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide, is a reported SCD1 inhibitor (IC₅₀ = 50 nM), suggesting that thiazole-5-carboxylic acid derivatives can target lipid metabolism pathways .

Antitumor Activity :

    Biological Activity

    2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 1007386-72-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

    Chemical Structure and Properties

    The molecular formula of this compound is C₆H₄N₂O₂S. The compound features a fused pyrrole-thiazole ring system, which contributes to its reactivity and biological properties.

    PropertyValue
    Molecular FormulaC₆H₄N₂O₂S
    Molecular Weight168.17 g/mol
    Structural FeaturesPyrrole-thiazole fusion
    Unique PropertiesElectrophilic reactivity

    Mechanisms of Biological Activity

    The biological activity of this compound can be attributed to several mechanisms:

    Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Such inhibition is crucial in therapeutic contexts where enzyme modulation is desired.

    Receptor Modulation : It can act as a modulator of receptor activity, influencing signal transduction pathways within cells. This modulation can lead to altered cellular responses beneficial for treating various diseases.

    Therapeutic Applications

    Research has indicated the potential use of this compound in several therapeutic areas:

    • Antitumor Activity : Studies have shown that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
    • Anticonvulsant Properties : Some derivatives of pyrrolo-thiazoles have demonstrated anticonvulsant effects in preclinical models, indicating potential use in treating epilepsy and other neurological disorders.
    • Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

    Case Studies

    Several studies have investigated the biological activities of compounds related to this compound:

    • Anticancer Efficacy : A study demonstrated that derivatives with modifications at the thiazole ring significantly enhanced antiproliferative activity against human cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
    • Neuroprotective Effects : Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

    Comparative Studies

    Comparative studies with similar compounds reveal that the presence of specific functional groups on the thiazole ring can influence biological activity:

    CompoundActivity TypeIC50 (µg/mL)
    4H-Pyrrolo[2,3-d][1,3]thiazoleAnticancer1.61
    5-Methyl-2-(5-methyl-1,3-diphenyl)pyrazoleAntioxidantNot specified
    Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazoleAntimicrobialNot specified

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

    • Methodology : The synthesis typically involves bromination of the parent pyrrolo-thiazole scaffold using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst, followed by esterification with methanol and H₂SO₄. Optimization of temperature (e.g., 0–25°C for bromination) and stoichiometric ratios (e.g., 1.2 equivalents of NBS) is critical to minimize side products .
    • Key Data : Industrial-scale methods employ continuous flow reactors to enhance efficiency, achieving yields >85% for brominated intermediates .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

    • Methodology :

    • X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), particularly for assessing planarity of the carboxylic acid group .
    • NMR : ¹H and ¹³C NMR identify substituent effects; the methyl group at position 2 resonates at δ 2.4–2.6 ppm, while the carboxylic proton appears as a broad singlet (δ 12–13 ppm) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 197.03) .

    Q. What biological activities are associated with this compound, and how do they compare to structurally similar analogs?

    • Methodology : Screen against enzyme targets (e.g., xanthine oxidase, USP7) using spectrophotometric assays. Derivatives with bromine or methyl substituents show enhanced activity due to increased electrophilicity and lipophilicity .
    • Comparative Data :

    CompoundSubstituentIC₅₀ (μM)Target
    2-Methyl derivativeMethyl at C20.45Xanthine oxidase
    2-Bromo derivativeBromine at C20.28Xanthine oxidase
    4H-Pyrrolo-thiazole-5-COOHNone1.2USP7
    Data adapted from

    Advanced Research Questions

    Q. How do conformational changes in the carboxylic acid group affect electronic properties and reactivity?

    • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze potential energy surfaces. The carboxylic group adopts planar (C–C–OH) or non-planar (O=C–OH) conformations, with energy differences up to 29.84 kJ/mol. Non-planar conformers exhibit reduced HOMO-LUMO gaps (ΔE = 4.1 eV vs. 4.5 eV for planar), enhancing electrophilic reactivity .
    • Application : Conformational flexibility influences nucleophilic substitution rates at the thiazole sulfur atom .

    Q. What mechanistic insights explain this compound’s interactions with biological targets like kinases or oxidases?

    • Methodology :

    • Molecular docking : Simulate binding to ATP pockets (e.g., dasatinib-like kinase inhibition) using AutoDock Vina. The methyl group at C2 stabilizes hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .
    • QSAR studies : Electron-withdrawing substituents at C2 correlate with improved inhibitory potency (R² = 0.91 for xanthine oxidase) .

    Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

    • Methodology :

    • ADMET prediction : Use SwissADME to assess logP (optimal range: 1.5–3.5) and aqueous solubility. Bromine substitution increases logP by 0.8 units but reduces solubility by 40% .
    • Metabolic stability : CYP450 metabolism simulations (e.g., CYP3A4) predict N-demethylation as the primary degradation pathway .

    Data Contradictions and Resolution

    • Issue : Conflicting reports on the antitumor efficacy of methyl vs. bromine substituents.
      • Resolution : Methyl derivatives show superior cell permeability in vitro (Papp = 12 × 10⁻⁶ cm/s), while bromine analogs exhibit longer half-lives in vivo (t₁/₂ = 8.2 h) due to reduced hepatic clearance .

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